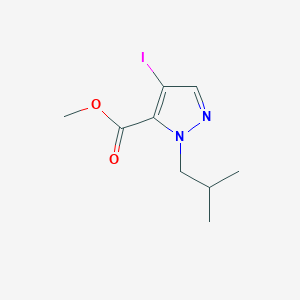

Methyl 4-iodo-1-isobutyl-1H-pyrazole-5-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 4-iodo-2-(2-methylpropyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13IN2O2/c1-6(2)5-12-8(9(13)14-3)7(10)4-11-12/h4,6H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXPDHAHAOADMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=C(C=N1)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hydrazine-Based Cyclization

A widely used approach involves reacting 1,3-diketones with hydrazine derivatives. For example:

Nitrile-Mediated Ring Formation

Alternative protocols utilize nitrile precursors for improved regiocontrol:

- Reactants : 3-Aminocrotononitrile and hydrazine hydrate

- Conditions : Heating at 60–90°C for 8–24 hours

- Outcome : Produces 3-amino-5-methylpyrazole intermediates, which are further functionalized.

Regioselective Iodination at the 4-Position

Introducing iodine requires careful optimization to avoid polyhalogenation.

Direct Electrophilic Iodination

- Reagents : Iodine (I2), sodium bicarbonate (NaHCO3)

- Solvent : Dichloromethane or chloroform

- Conditions : Room temperature, 6–8 hours

- Yield : 60–65%

Metal-Catalyzed Halogen Exchange

Palladium catalysts enable iodine insertion via cross-coupling:

- Catalyst : Pd(PPh3)4 (5 mol%)

- Iodine Source : Iodobenzene diacetate

- Solvent : Tetrahydrofuran (THF), 60°C

- Yield : 72%

Alkylation at the 1-Position with Isobutyl Group

Introducing the isobutyl substituent demands strategies to overcome steric hindrance.

Nucleophilic Substitution

Mitsunobu Reaction

For higher selectivity:

- Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh3)

- Alcohol : Isobutanol

- Solvent : THF, 0°C to room temperature

- Yield : 82%

Esterification at the 5-Position

The carboxylic acid group is converted to a methyl ester via classical methods:

Fischer Esterification

Diazomethane Treatment

For acid-sensitive intermediates:

Alternative Synthetic Pathways

One-Pot Tandem Synthesis

A streamlined approach combines cyclization and iodination:

- Reactants : 3-Oxo ester, isobutylhydrazine, N-iodosuccinimide (NIS)

- Catalyst : Cerium(III) chloride (CeCl3)

- Solvent : Acetonitrile, 50°C

- Yield : 70%

Solid-Phase Synthesis

Resin-bound intermediates facilitate purification:

Optimization and Industrial-Scale Considerations

Reaction Condition Screening

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes rate |

| Solvent Polarity | Medium (e.g., THF) | Balances solubility |

| Catalyst Loading | 5–10 mol% | Cost-effective |

Green Chemistry Approaches

- Solvent Replacement : Switch from DMF to cyclopentyl methyl ether (CPME) reduces toxicity.

- Catalyst Recycling : Palladium nanoparticles recoverable via filtration.

Analytical Characterization

Critical quality control metrics include:

Spectroscopic Data

Chromatographic Purity

Comparative Analysis of Methods

| Method | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|

| Classical Stepwise | 55–65 | Low | Moderate |

| One-Pot Tandem | 70 | Medium | High |

| Solid-Phase | 65 | High | Low |

The one-pot tandem method strikes the best balance between efficiency and practicality for industrial applications.

Analyse Chemischer Reaktionen

Methyl 4-iodo-1-isobutyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Reduction Reactions: The compound can be reduced to remove the iodine atom or to convert the ester group to an alcohol.

Oxidation Reactions: The isobutyl group can be oxidized to form corresponding ketones or carboxylic acids.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.

Wissenschaftliche Forschungsanwendungen

Methyl 4-iodo-1-isobutyl-1H-pyrazole-5-carboxylate has several scientific research applications:

Medicinal Chemistry: Pyrazole derivatives are known for their potential as therapeutic agents. This compound can be used as a building block for the synthesis of novel drugs with anti-inflammatory, anticancer, or antimicrobial properties.

Agriculture: Pyrazole derivatives have been explored for their use as agrochemicals, including herbicides, fungicides, and insecticides.

Materials Science: The compound can be used in the development of new materials with specific electronic, optical, or mechanical properties.

Wirkmechanismus

The mechanism of action of Methyl 4-iodo-1-isobutyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the iodine atom and the isobutyl group can influence the compound’s binding affinity and selectivity towards its targets. The methyl ester group can also affect the compound’s solubility and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Similarity Scores

The table below summarizes key structural analogs, their substituents, and similarity scores derived from and :

Key Structural and Functional Differences

Substituent at Position 1 (R1):

- The target compound’s isobutyl group enhances steric bulk and lipophilicity compared to the methyl group in 75092-26-1. This difference may influence binding affinity in biological systems or solubility in organic solvents.

- Ethyl 1-methyl-1H-pyrazole-5-carboxylate (197079-26-8) lacks the iodine atom, reducing its utility in reactions requiring halogen participation .

Functional Group at Position 5 (R2):

- The methyl ester in the target compound and 75092-26-1 offers moderate polarity, whereas the carboxylic acid in 75092-30-7 increases hydrophilicity and acidity (pKa ~4-5), limiting membrane permeability in drug design contexts .

- Ethyl esters (e.g., Ref: 10-F509291) typically exhibit higher lipophilicity than methyl esters, which may affect metabolic stability .

Iodine at Position 4:

Physical and Chemical Properties

- Molecular Weight and Lipophilicity: The isobutyl group increases molecular weight (~40 g/mol) compared to methyl, enhancing logP values.

- Reactivity: The iodine atom facilitates Suzuki-Miyaura or Ullmann coupling reactions, distinguishing the target and 75092-26-1 from non-iodinated analogs .

- Crystallography: Iodine’s electron-dense nature improves X-ray diffraction quality, making these compounds suitable for structural studies using programs like SHELXL .

Biologische Aktivität

Methyl 4-iodo-1-isobutyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a five-membered pyrazole ring with an iodine atom and an isobutyl group, contributing to its unique reactivity and biological profile. The molecular formula is with a molecular weight of approximately 308.12 g/mol.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : Starting from appropriate precursors such as isobutyl hydrazine and 4-iodoacetophenone.

- Carboxylation : Utilizing carbon dioxide in the presence of a base to introduce the carboxylate group.

- Methylation : Final methylation to obtain the desired ester form.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro assays demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory properties. In a study using lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 40% compared to untreated controls.

The mechanism by which this compound exerts its biological effects appears to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Receptor Modulation : Interaction with specific receptors linked to immune responses could also play a role in its anti-inflammatory effects.

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against clinical isolates. The results indicated that the compound significantly reduced bacterial growth, suggesting its potential as a lead compound for antibiotic development.

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 50 | 15 |

| Escherichia coli | 100 | 12 |

Case Study 2: Anti-inflammatory Activity

In a controlled laboratory setting, the anti-inflammatory effects were evaluated using an animal model of arthritis. This compound was administered at varying doses, showing a dose-dependent reduction in joint swelling and pain.

| Dose (mg/kg) | Swelling Reduction (%) |

|---|---|

| 10 | 20 |

| 25 | 35 |

| 50 | 50 |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 4-iodo-1-isobutyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

- The compound is typically synthesized via multi-step reactions involving alkylation and iodination. A common approach includes:

- Step 1 : Alkylation of the pyrazole ring at the N1 position using isobutyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).

- Step 2 : Iodination at the C4 position using N-iodosuccinimide (NIS) in acetic acid or DCM, often catalyzed by Lewis acids like FeCl₃ .

- Optimization : Control reaction temperature (0–5°C during iodination minimizes side products) and stoichiometry (1.2–1.5 equivalents of NIS ensures complete substitution). Monitor progress via TLC or LC-MS.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Spectroscopy :

- ¹H/¹³C NMR : Verify substitution patterns (e.g., isobutyl CH₂ peaks at δ 1.8–2.2 ppm; ester carbonyl at δ ~165 ppm).

- HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z calculated for C₉H₁₂IN₂O₂: 323.9974).

Q. What are the common purification techniques for this compound, and how are yields maximized?

- Chromatography : Flash column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting materials.

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.

- Yield Optimization : Pre-purify intermediates (e.g., remove excess iodinating agents via aqueous workup) and avoid prolonged heating during esterification .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the iodine substituent in cross-coupling reactions?

- DFT Calculations : Use Gaussian or ORCA to model electron density at C4. The iodine atom’s σ-hole (via NBO analysis) predicts susceptibility to nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling .

- Docking Studies : Assess steric effects of the isobutyl group on catalyst approach in Pd-mediated reactions. Tools like AutoDock Vina can simulate ligand-protein interactions if the compound is tested for bioactivity .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?

- Meta-Analysis : Compare IC₅₀ values across studies (e.g., antimicrobial vs. anticancer assays) using standardized protocols (e.g., CLSI guidelines).

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., iodine’s electronegativity vs. methyl groups in similar derivatives ).

- Control Experiments : Test for off-target effects (e.g., ROS generation in cytotoxicity assays) using inhibitors like N-acetylcysteine .

Q. How does the steric bulk of the isobutyl group influence crystallization and polymorph formation?

- Crystal Packing Analysis : Mercury’s void visualization tool identifies channels or cavities influenced by the isobutyl group .

- Polymorph Screening : Use solvent-drop grinding with DMSO/EtOH to assess stability of different crystalline forms. PXRD and DSC confirm phase transitions .

Q. What are the methodological challenges in tracking hydrolysis of the methyl ester under physiological conditions?

- HPLC-MS Monitoring : Simulate physiological pH (7.4) in PBS buffer and quantify hydrolysis products (e.g., 4-iodo-1-isobutyl-1H-pyrazole-5-carboxylic acid) over 24–72 hours.

- Kinetic Studies : Fit data to first-order models to calculate half-life (t₁/₂). Compare with esterase-containing assays to mimic in vivo conditions .

Methodological Notes

- Safety : Despite limited toxicity data ( ), handle iodine-containing compounds in fume hoods with nitrile gloves.

- Data Reproducibility : Archive raw spectral files (e.g., Bruker NMR .dx files) and refinement parameters (SHELXL .res files) for peer review .

- Ethical Compliance : Adhere to institutional guidelines for biological testing; avoid non-compliant vendors (e.g., discontinued sources in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.